

Stereoselective Synthesis of 15-Methylpentacosanal Isomers: Application Notes and Protocols for Researchers

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Compound of Interest

Compound Name: 15-Methylpentacosanal

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This document provides detailed application notes and experimental protocols for the stereoselective synthesis of the (R)- and (S)-isomers of **15-Methylpentacosanal**. This long-chain, methyl-branched aldehyde is of significant interest to researchers in the fields of chemical ecology, entomology, and drug development due to its potential role as an insect pheromone and its structural similarity to biologically active lipids. The protocols outlined below are designed for researchers, scientists, and drug development professionals, offering a clear and reproducible methodology for obtaining these chiral molecules with high stereochemical purity.

Introduction

Long-chain methyl-branched alkanes and their functionalized derivatives, such as aldehydes, play a crucial role in insect communication, often acting as contact sex pheromones that mediate mating behavior.^{[1][2][3][4][5][6][7][8][9][10]} The stereochemistry of the methyl branch is often critical for biological activity, necessitating synthetic routes that allow for precise control over the chiral center. **15-Methylpentacosanal**, a 26-carbon aldehyde with a methyl group at the C15 position, is a challenging synthetic target due to its long aliphatic chain and the remote stereocenter. This document presents a convergent and stereoselective synthetic strategy to access both the (R)- and (S)-enantiomers of **15-methylpentacosanal**.

Synthetic Strategy

The retrosynthetic analysis for **15-Methylpentacosanal** reveals a strategy based on the coupling of two key fragments: a chiral C15-methyl fragment and a C11 fragment. The key bond formation can be achieved using established carbon-carbon bond-forming reactions such as a Wittig reaction or a Grignard coupling, followed by functional group manipulations to yield the target aldehyde. The stereocenter at C15 will be introduced using a chiral building block, such as an enantiomerically pure 2-methyl-1-alkanol or a chiral epoxide. The terminal aldehyde will be installed in the final step via oxidation of a primary alcohol to avoid potential side reactions.

A plausible synthetic approach is outlined below, starting from commercially available or readily accessible chiral precursors. This modular approach allows for the synthesis of both (R)- and (S)-**15-Methylpentacosanal** by selecting the appropriate enantiomer of the chiral building block.

Data Presentation

Table 1: Key Synthetic Intermediates and Expected Yields

Step	Intermediate	Structure	Starting Material(s)	Key Reaction	Expected Yield (%)
1	(R)-2-Methyldecyl bromide	$\text{CH}_3(\text{CH}_2)_7\text{CH}(\text{CH}_3)\text{CH}_2\text{Br}$	(R)-2-Methyl-1-decanol	Appel Reaction	>90
2	Grignard Reagent of (R)-2-Methyldecyl bromide	$\text{CH}_3(\text{CH}_2)_7\text{CH}(\text{CH}_3)\text{CH}_2\text{MgBr}$	(R)-2-Methyldecyl bromide	Grignard Formation	>95
3	1-(Tetrahydropyran-2-yloxy)undec-10-en	$\text{CH}_2=\text{CH}(\text{CH}_2)_8\text{OTHP}$	10-Undecen-1-ol	THP protection	>95
4	11-(Tetrahydropyran-2-yloxy)undecanal	$\text{OHC}(\text{CH}_2)_9\text{OTHP}$	1-(Tetrahydropyran-2-yloxy)undec-10-en	Ozonolysis	~80
5	(R)-15-Methyl-1-(tetrahydropyran-2-yloxy)pentacosan-11-ol	$\text{CH}_3(\text{CH}_2)_9\text{CH}(\text{OH})(\text{CH}_2)_3\text{CH}(\text{CH}_3)(\text{CH}_2)_7\text{CH}_3$	Grignard Reagent & Aldehyde	Grignard Reaction	~85
6	(R)-15-Methylpentacosan-1-ol	$\text{HO}(\text{CH}_2)_{14}\text{CH}(\text{CH}_3)(\text{CH}_2)_9\text{CH}_3$	Deprotected alcohol	Deprotection & Reduction	~80 (over 2 steps)
7	(R)-15-Methylpentacosanal	$\text{OHC}(\text{CH}_2)_{13}\text{CH}(\text{CH}_3)(\text{CH}_2)_9\text{CH}_3$	(R)-15-Methylpentacosan-1-ol	Swern or Dess-Martin Oxidation	>90

Note: The synthesis of the (S)-isomer would follow the same route, starting with (S)-2-Methyl-1-decanol.

Experimental Protocols

Protocol 1: Synthesis of (R)-2-Methyldecyl bromide

- To a solution of (R)-2-Methyl-1-decanol (1.0 eq) and triphenylphosphine (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C, add N-bromosuccinimide (NBS) (1.2 eq) portion-wise.
- Allow the reaction mixture to warm to room temperature and stir for 4 hours.
- Monitor the reaction by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with water and extract with DCM.
- Wash the organic layer with saturated sodium bicarbonate solution and brine.
- Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel (hexanes/ethyl acetate gradient) to afford (R)-2-Methyldecyl bromide.

Protocol 2: Grignard Coupling to form the C26 backbone

- Prepare the Grignard reagent by reacting (R)-2-Methyldecyl bromide (1.0 eq) with magnesium turnings (1.2 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.
- In a separate flask, dissolve 11-(Tetrahydropyran-2-yloxy)undecanal (prepared by ozonolysis of the corresponding protected undecenol) (0.9 eq) in anhydrous THF.
- Cool the aldehyde solution to 0 °C and add the freshly prepared Grignard reagent dropwise.
- Allow the reaction to warm to room temperature and stir for 12 hours.
- Quench the reaction with a saturated aqueous solution of ammonium chloride.

- Extract the aqueous layer with diethyl ether.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
- The crude product, (R)-15-Methyl-1-(tetrahydropyran-2-yloxy)pentacosan-11-ol, can be used in the next step without further purification.

Protocol 3: Deprotection and Reduction

- Dissolve the crude alcohol from the previous step in a mixture of acetic acid, THF, and water (3:1:1).
- Stir the solution at 40 °C for 12 hours to remove the THP protecting group.
- Concentrate the reaction mixture under reduced pressure.
- The resulting diol is then subjected to a Barton-McCombie deoxygenation or a similar reduction method to remove the hydroxyl group at C11. For example, treat the diol with 1,1'-thiocarbonyldiimidazole followed by reduction with tributyltin hydride.
- Purify the resulting (R)-15-Methylpentacosan-1-ol by column chromatography.

Protocol 4: Oxidation to (R)-15-Methylpentacosanal

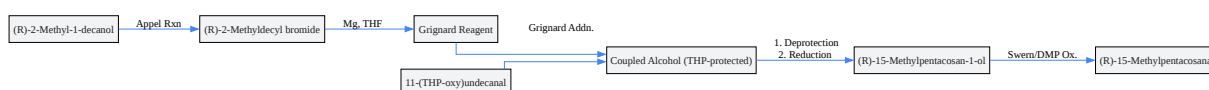
This protocol describes the Swern oxidation. Alternatively, the Dess-Martin periodinane oxidation can be used for a milder, metal-free alternative.^{[11][12][13][14][15][16][17][18][19][20]}

- To a solution of oxalyl chloride (1.5 eq) in anhydrous DCM at -78 °C, add dimethyl sulfoxide (DMSO) (2.0 eq) dropwise.
- Stir the mixture for 15 minutes.
- Add a solution of (R)-15-Methylpentacosan-1-ol (1.0 eq) in DCM dropwise.
- Stir for 30 minutes at -78 °C.
- Add triethylamine (5.0 eq) and allow the reaction to warm to room temperature.

- Quench the reaction with water and extract with DCM.
- Wash the organic layer with 1M HCl, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
- Purify the crude aldehyde by column chromatography on silica gel to yield (R)-**15-Methylpentacosanal**.

Mandatory Visualizations

Synthetic Pathway for (R)-15-Methylpentacosanal

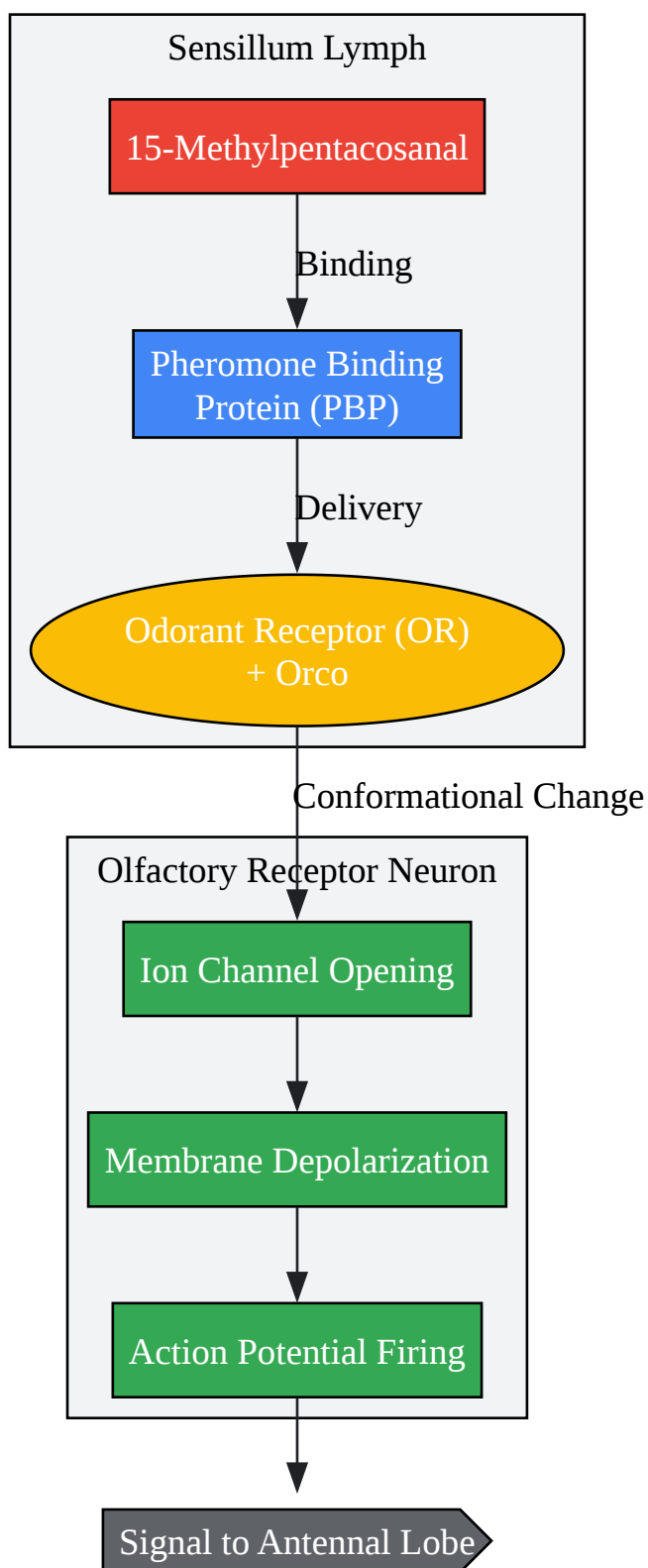


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Caption: A convergent synthetic route to (R)-**15-Methylpentacosanal**.

Proposed Signaling Pathway for Insect Pheromone Reception

As specific signaling pathway information for **15-Methylpentacosanal** is not available, a generalized pathway for insect olfactory reception of aldehydes is presented.



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